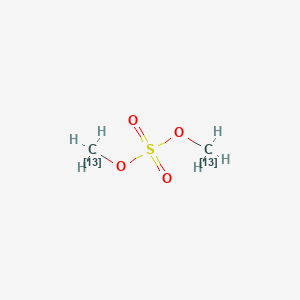
L-Glutamine-13C5,15N2
Overview
Description
L-Glutamine-13C5,15N2 is a non-essential amino acid that is an important component for cell culture media as well as for synthesizing isotopically labeled protein . It plays a significant role in many metabolic pathways .
Synthesis Analysis
This compound is synthesized from glutamic acid and ammonia . It is used for gas chromatography-mass spectrometry (GC-MS) of RAW264.7 cells and for metabolomics analysis in p53Mut-parental mesenchymal stem cells (MSCs) or p53Mut-MSC-tumor lines .Molecular Structure Analysis
The molecular formula of this compound is C5H10N2O3 . Its molecular weight is 153.09 g/mol . The InChI string is InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 .Chemical Reactions Analysis
This compound plays a fundamental role in the biosynthesis of Glu, Pro, and Asp . The concentrations of most 13C-labeled Gln, Glu, Pro, and Asp altered after 13C5-Gln incubation .Physical And Chemical Properties Analysis
The molecular weight of this compound is 153.10 . It is stored at room temperature away from light and moisture .Scientific Research Applications
1. Placental Glutamine Synthesis
A study by Day et al. (2013) explored the role of glutamate/glutamine metabolism in the human placenta. Utilizing U–13C-glutamate, researchers investigated how the placenta provides glutamine to the fetus. The study found that the placenta primarily converts glutamate from maternal and fetal circulations into glutamine, which is mainly released into the maternal circulation. This synthesis may ensure adequate fetal nutrition and growth (Day et al., 2013).
2. Monitoring Industrial Production Processes
Drysch et al. (2003) utilized 13C-based metabolic flux analysis in Corynebacterium glutamicum, a bacterium used for large-scale amino acid production. This approach allowed for detailed documentation of fermentation courses, shedding light on the metabolic pathways and fluxes during lysine production (Drysch et al., 2003).
3. PET Radiotracer Synthesis
Padakanti et al. (2019) discussed the automated synthesis of [11C]L-glutamine for PET (Positron Emission Tomography) imaging in cancer research. This synthesis is crucial for studying the metabolic pathways of L-glutamine in aggressive cancers, such as triple negative breast cancer (Padakanti et al., 2019).
4. Brain Interstitial Fluid Homeostasis
Dolgodilina et al. (2016) investigated the role of the SLC7A5/LAT1 amino acid transporter in regulating brain interstitial fluid glutamine levels. Their research provided insights into the independent homeostatic regulation of amino acids in the brain, emphasizing the role of the blood–brain barrier in amino acid transport (Dolgodilina et al., 2016).
5. Glioblastoma Research
Tardito et al. (2015) explored glutamine synthesis in glioblastoma cells. They found that glutamine synthetase activity fuels nucleotide biosynthesis and supports the growth of glutamine-restricted glioblastoma, highlighting glutamine's role in cancer cell metabolism (Tardito et al., 2015).
Mechanism of Action
Target of Action
L-Glutamine-13C5,15N2 is a non-essential amino acid that is present abundantly throughout the body . It plays a crucial role in many metabolic processes . The primary targets of this compound are the cells that utilize it as a source of carbons for oxidation .
Mode of Action
This compound interacts with its target cells by providing a source of carbons for oxidation . This interaction results in the production of energy, which is essential for various cellular processes .
Biochemical Pathways
This compound is involved in several metabolic pathways. It is an important component for cell culture media and for synthesizing isotopically labeled protein . It also plays a significant role in nucleotide synthesis .
Pharmacokinetics
The pharmacokinetics of this compound involves rapid absorption and elimination . There is no significant change in the baseline (pre-dose) L-Glutamine concentration throughout the study, indicating no drug accumulation . The dose-normalized peak concentration decreases with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral L-Glutamine .
Result of Action
The action of this compound results in the provision of a source of carbons for oxidation in some cells . This leads to the production of energy, which is essential for various cellular processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2,5-bis(15N)(azanyl)-5-oxo(1,2,3,4,5-13C5)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-YIDSDQPMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)[15NH2])[13C@@H]([13C](=O)O)[15NH2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289236 | |
| Record name | L-Glutamine-1,2,3,4,5-13C5-N,N2-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
285978-14-5 | |
| Record name | L-Glutamine-1,2,3,4,5-13C5-N,N2-15N2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=285978-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamine-1,2,3,4,5-13C5-N,N2-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Azabicyclo[4.2.0]octane](/img/structure/B3326711.png)





![1,3-Diazabicyclo[3.2.2]nonane](/img/structure/B3326740.png)
![Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B3326753.png)
![6-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B3326757.png)


![3-Amino-4-[(2-methoxyethyl)amino]benzoic acid](/img/structure/B3326780.png)

![3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate](/img/structure/B3326802.png)